2(3H)-Benzothiazolone,3,6-dimethyl-(9CI)
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Overview
Description
3,6-Dimethyl-1,3-benzothiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family It is characterized by a benzene ring fused with a thiazole ring, with two methyl groups attached at the 3rd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-1,3-benzothiazol-2(3H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with acetic anhydride can yield the desired benzothiazole derivative. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of 3,6-Dimethyl-1,3-benzothiazol-2(3H)-one may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3,6-Dimethyl-1,3-benzothiazol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reactant in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,6-Dimethyl-1,3-benzothiazol-2(3H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound without the methyl groups.
2-Methylbenzothiazole: A derivative with a single methyl group.
6-Methylbenzothiazole: Another derivative with a single methyl group at a different position.
Uniqueness
3,6-Dimethyl-1,3-benzothiazol-2(3H)-one is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other benzothiazole derivatives.
Properties
IUPAC Name |
3,6-dimethyl-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-3-4-7-8(5-6)12-9(11)10(7)2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORRQCDPRZIXNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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